“2-(Tetrahydrofuran-2-yl)acetonitrile” is a chemical compound with the molecular formula C6H9NO . It has a molecular weight of 111.14 and a boiling point of 45°C at 2 mmHg . It is typically stored in a dry room at normal temperature .
Acetonitrile, including its derivatives like “2-(Tetrahydrofuran-3-yl)acetonitrile”, is commonly used in organic synthesis . It is a small polar molecule with a high relative permittivity (εr = 36), which is conducive to the dissociation of ion pairs into free ions . The bond dissociation energy D (H-CH2CN) equals 4.03 ± 0.09 eV, and D (CH3-CN) equals 5.36 ± 0.03 eV . Furthermore, the methyl proton of acetonitrile is faintly acidic with pKa = 31.3 in DMSO . This means that acetonitrile can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile . Additionally, the cleavage of the H3C-CN bond or H-CH2CN in CH3CN generates •CN or •CH2CN radicals . Therefore, acetonitrile can be used as an important synthon in many types of organic reactions .
The vapor–liquid equilibrium of the tetrahydrofuran–acetonitrile system has been experimentally studied . The effect of various amounts of dimethyl sulfoxide on the relative volatilities of the components at 101.32 kPa is investigated .
This compound has a number of physicochemical properties that may be relevant to its applications . It has a number of heavy atoms (8), a fraction Csp3 of 0.83, and a number of rotatable bonds (1) . It also has a number of H-bond acceptors (2.0) and donors (0.0), a molar refractivity of 29.68, and a TPSA of 33.02 Ų . These properties could influence its behavior in various chemical reactions and processes .
The compound has high GI absorption and is BBB permeant . Its log Kp (skin permeation) is -6.75 cm/s . These properties could make it relevant in the field of drug delivery or pharmacology .
The compound has a signal word of “Warning” and hazard statements H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, P305+P351+P338 . This safety information is important for handling and storage of the compound .
2-(Tetrahydrofuran-3-yl)acetonitrile is an organic compound characterized by a tetrahydrofuran ring substituted with an acetonitrile group. Its molecular formula is C₆H₉NO, and it has a molecular weight of approximately 111.14 g/mol. The compound features a tetrahydrofuran moiety, which contributes to its unique properties and reactivity. The boiling point of this compound is reported to be around 227.4ºC at 760 mmHg .
The chemical behavior of 2-(Tetrahydrofuran-3-yl)acetonitrile can be understood through various reaction pathways:
The synthesis of 2-(Tetrahydrofuran-3-yl)acetonitrile typically involves several key steps:
2-(Tetrahydrofuran-3-yl)acetonitrile has potential applications in:
Several compounds share structural similarities with 2-(Tetrahydrofuran-3-yl)acetonitrile. Notable examples include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(Tetrahydrofuran-2-yl)acetonitrile | C₆H₉NO | Different position of tetrahydrofuran substitution |
| Tetrahydrofuran | C₄H₈O | Simple cyclic ether; lacks acetonitrile functionality |
| 3-(Tetrahydrofuran-3-yl)-1-benzofuran | C₁₃H₉NO₃ | Incorporates a benzofuran ring; broader biological activity |
The uniqueness of 2-(Tetrahydrofuran-3-yl)acetonitrile lies in its specific substitution pattern that combines both tetrahydrofuran and acetonitrile functionalities, potentially leading to distinct reactivity and biological properties compared to its analogs.
2-(Tetrahydrofuran-3-yl)acetonitrile possesses the molecular formula C₆H₉NO with a molecular weight of 111.14 grams per mole [1] [2]. This heterocyclic organic compound represents a nitrile derivative wherein an acetonitrile functional group is attached to the third carbon position of a tetrahydrofuran ring system [1]. The compound is catalogued under the Chemical Abstracts Service registry number 476415-60-8 and bears the MDL number MFCD14691568 [1] [2].
The molecular composition comprises six carbon atoms, nine hydrogen atoms, one nitrogen atom, and one oxygen atom, reflecting the structural integration of the five-membered tetrahydrofuran ring with the linear acetonitrile moiety [1] [2]. The molecular weight places this compound within the category of low molecular weight organic molecules, characteristic of simple heterocyclic nitrile derivatives [3].
| Property | Value |
|---|---|
| Molecular Formula | C₆H₉NO [1] |
| Molecular Weight | 111.14 g/mol [1] [2] |
| CAS Registry Number | 476415-60-8 [1] |
| MDL Number | MFCD14691568 [1] |
| SMILES Notation | N#CCC1COCC1 [1] [2] |
The tetrahydrofuran ring in 2-(Tetrahydrofuran-3-yl)acetonitrile adopts characteristic five-membered ring conformations that are fundamental to understanding its three-dimensional structure [4] [5]. Tetrahydrofuran rings typically exist in dynamic equilibrium between envelope and twist conformations, with the C₂-symmetric twisted conformation and the Cₛ-symmetric bent conformation being the most stable forms [4] [5].
Research has demonstrated that tetrahydrofuran rings exhibit pseudorotational motion, where different carbon atoms can occupy the "flap" position in envelope conformations [6]. The energy barrier between these conformations is relatively low, typically around 17 ± 15 cm⁻¹, allowing for facile interconversion at room temperature [6]. In crystalline forms, tetrahydrofuran molecules preferentially adopt the twisted C₂ conformation, as confirmed by X-ray crystallographic studies [6].
The five-membered ring system experiences minimal angle strain compared to smaller cyclic systems, contributing to its conformational flexibility [5] [7]. The oxygen atom within the ring acts as a heteroatom that influences both the electronic properties and the conformational preferences of the ring system [7] [8].
The acetonitrile functional group in 2-(Tetrahydrofuran-3-yl)acetonitrile consists of a methylene bridge connecting the nitrile carbon to the C3 position of the tetrahydrofuran ring [1] [9]. The nitrile group exhibits characteristic linear geometry with a carbon-nitrogen triple bond that maintains bond angles of 180 degrees [9].
The acetonitrile moiety contributes significant electronic effects to the overall molecular structure through its strongly electronegative nitrogen atom [9] [10]. The triple bond character of the carbon-nitrogen linkage creates a highly polarized system where electrons are preferentially localized toward the nitrogen atom, resulting in a partial positive charge on the carbon atom and a partial negative charge on the nitrogen [9].
The orientation of the acetonitrile group relative to the tetrahydrofuran ring is influenced by steric and electronic factors [11]. The methylene spacer provides conformational flexibility, allowing the nitrile group to adopt various orientations while maintaining optimal overlap of molecular orbitals [11] [9].
The substitution pattern in 2-(Tetrahydrofuran-3-yl)acetonitrile introduces potential stereochemical complexity at the C3 position of the tetrahydrofuran ring [12] [13]. When the acetonitrile substituent is present, the C3 carbon becomes a stereogenic center, capable of existing in two enantiomeric forms [12] [14].
The stereochemical configuration at C3 significantly influences the overall molecular conformation and potential biological activity [13] [15]. The presence of the bulky acetonitrile substituent affects the preferred ring conformation, potentially stabilizing specific envelope or twist forms over others [13] [15].
Conformational analysis reveals that the stereochemistry at C3 can influence the pseudorotational preferences of the tetrahydrofuran ring [15]. The envelope conformation may be favored when the acetonitrile group adopts specific orientations relative to the ring plane, while twist conformations might be preferred in alternative arrangements [15].
| Stereochemical Feature | Description |
|---|---|
| Chiral Centers | C3 position (when substituted) [12] |
| Possible Stereoisomers | Two enantiomers possible [12] [13] |
| Ring Conformation | Envelope (C₂) or Twist (Cₛ) [4] [5] |
| Configurational Stability | Stable at room temperature [12] |
The positional isomer 2-(Tetrahydrofuran-2-yl)acetonitrile, bearing CAS registry number 33414-62-9, provides an important structural comparison to the 3-substituted variant [16] [17] [18]. Both compounds share identical molecular formulas (C₆H₉NO) and molecular weights (111.14 g/mol), but differ significantly in their substitution patterns and resulting properties [16] [17].
The 2-substituted isomer exhibits distinct physical properties, including a liquid state at room temperature with a boiling point of 92°C at 13 mmHg pressure [16] [19]. Its specific gravity of 1.02 and refractive index of 1.45 contrast with the limited physical data available for the 3-substituted compound [16] [19].
Structural differences between the two isomers manifest in their SMILES notations: N#CCC1CCCO1 for the 2-substituted variant versus N#CCC1COCC1 for the 3-substituted form [1] [17]. The InChI representation for the 2-isomer (InChI=1S/C6H9NO/c7-4-3-6-2-1-5-8-6/h6H,1-3,5H2) demonstrates the distinct connectivity patterns [17] [20].
| Property | 2-(Tetrahydrofuran-3-yl)acetonitrile | 2-(Tetrahydrofuran-2-yl)acetonitrile |
|---|---|---|
| CAS Number | 476415-60-8 [1] | 33414-62-9 [16] [17] |
| SMILES | N#CCC1COCC1 [1] | N#CCC1CCCO1 [17] |
| Physical State | Not Available [1] | Liquid [16] [19] |
| Boiling Point | Not Available [1] | 92°C/13 mmHg [16] [19] |
| MDL Number | MFCD14691568 [1] | MFCD03206782 [16] [17] |
The family of tetrahydrofuran-substituted nitriles encompasses various positional isomers that demonstrate the structural diversity possible within this chemical class [21] [22]. These compounds represent systematic variations in the attachment point of nitrile-containing substituents to the tetrahydrofuran ring system [21] [23].
Related structures include tetrahydrofuran-3-carbonitrile derivatives, where the nitrile group is directly attached to the ring carbon without a methylene spacer [22] [23]. The (S)-Tetrahydrofuran-3-carbonitrile, bearing CAS number 1363378-18-0, exemplifies this structural variant with the molecular formula C₅H₇NO and molecular weight of 97.12 g/mol [22].
Additional structural variants include hydroxymethyl-substituted derivatives such as 3-(Hydroxymethyl)tetrahydrofuran-3-carbonitrile (CAS: 1537271-57-0), which combines both hydroxyl and nitrile functionalities within the same molecular framework [23]. These compounds demonstrate the synthetic accessibility and structural diversity of tetrahydrofuran-based nitrile systems [21] [23].
The Chemical Abstracts Service registry system provides unique numerical identifiers for both major positional isomers of tetrahydrofuran-substituted acetonitriles [1] [16]. The registry number 476415-60-8 specifically identifies 2-(Tetrahydrofuran-3-yl)acetonitrile, while 33414-62-9 corresponds to the 2-substituted positional isomer [1] [16] [17].
These CAS numbers serve as definitive chemical identifiers within scientific databases and regulatory frameworks [1] [18]. The numerical system ensures unambiguous identification of chemical substances across different naming conventions and languages [18] [19]. The registration of these compounds reflects their recognition within the chemical literature and potential commercial significance [1] [19].
The chronological assignment of CAS numbers suggests that 2-(Tetrahydrofuran-2-yl)acetonitrile (33414-62-9) was registered earlier than its 3-substituted isomer (476415-60-8), potentially indicating historical precedence in synthesis or commercial development [16] [17] [19].
The Simplified Molecular Input Line Entry System notation for 2-(Tetrahydrofuran-3-yl)acetonitrile is expressed as N#CCC1COCC1, providing a compact linear representation of the molecular structure [1] [2]. This notation encodes the nitrile triple bond (N#C), the methylene bridge (CC), and the tetrahydrofuran ring connectivity (1COCC1) [1] [2].
The SMILES representation facilitates computational analysis and database searching by providing a standardized format for chemical structure representation [1] [3]. The notation system enables rapid identification of structural features and supports automated chemical informatics applications [2] [3].
2-(Tetrahydrofuran-3-yl)acetonitrile presents as a liquid under standard ambient conditions (20°C), exhibiting a colorless to light yellow appearance with excellent optical clarity [1] [2]. The compound maintains its liquid state across a broad temperature range, reflecting the influence of both the tetrahydrofuran ring system and the nitrile functional group on intermolecular interactions. The molecular structure comprises a six-membered heterocyclic tetrahydrofuran ring substituted at the 3-position with an acetonitrile moiety, yielding the molecular formula C₆H₉NO and a precise molecular weight of 111.14 g/mol [4] [5].
The liquid character of this compound at ambient temperature distinguishes it from many simple nitriles, which often exhibit lower boiling points and may exist as gases or highly volatile liquids. The incorporation of the tetrahydrofuran ring system introduces additional van der Waals interactions and potential hydrogen bonding sites through the ether oxygen, contributing to enhanced intermolecular forces that stabilize the liquid phase. The compound's appearance characteristics suggest minimal conjugation or extended electron delocalization, consistent with the saturated nature of the tetrahydrofuran ring and the sp-hybridized carbon of the nitrile group.
Table 1: Physical Properties of 2-(Tetrahydrofuran-3-yl)acetonitrile
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₉NO | [4] [5] |
| Molecular Weight | 111.14 g/mol | [4] [5] |
| Physical State (20°C) | Liquid | [1] [2] |
| Appearance | Colorless to light yellow clear liquid | [1] [2] |
| CAS Registry Number | 476415-60-8 | [5] |
| Density (20°C) | 1.02 g/mL | [1] [2] |
| Refractive Index | 1.45 | [1] [2] |
The boiling point of 227.4°C at standard atmospheric pressure (760 mmHg) represents a fundamental thermodynamic property that reflects the energy required to overcome intermolecular forces during the liquid-to-vapor phase transition [6]. This relatively high boiling point, compared to simpler nitriles such as acetonitrile (82°C), demonstrates the significant influence of the tetrahydrofuran ring system on the compound's volatility characteristics. The elevated boiling point arises from several contributing factors: the increased molecular weight (111.14 g/mol), enhanced van der Waals interactions due to the larger molecular surface area, and potential dipole-dipole interactions between the polar nitrile groups and ether oxygens of adjacent molecules.
The observed boiling point behavior follows predictable trends for organic compounds containing both heterocyclic ether and nitrile functionalities. Tetrahydrofuran itself exhibits a boiling point of 66°C [7] [8], while acetonitrile boils at 82°C, indicating that the combination of these structural elements in 2-(Tetrahydrofuran-3-yl)acetonitrile results in significantly enhanced thermal stability and reduced volatility. This thermodynamic parameter has practical implications for synthetic applications, purification processes, and storage considerations.
The vapor pressure at 25°C is predicted to be 0.1±0.4 mmHg, indicating relatively low volatility under ambient conditions [6]. This low vapor pressure is consistent with the elevated boiling point and suggests that the compound will exhibit minimal evaporation rates at room temperature, contributing to its stability during storage and handling. The vapor pressure-temperature relationship follows the Clausius-Clapeyron equation, with the compound requiring substantial thermal energy input to achieve significant vapor pressure.
Thermal stability considerations are paramount for compounds containing both ether and nitrile functionalities. The tetrahydrofuran ring system is known to be susceptible to oxidative degradation and ring-opening reactions under harsh thermal conditions, while nitrile groups generally exhibit excellent thermal stability up to temperatures well above the compound's boiling point. The recommended storage temperature of 2-8°C under sealed, dry conditions reflects both thermal stability considerations and the need to minimize potential degradation pathways [5].
The flash point of 93.7°C represents the minimum temperature at which the compound generates sufficient vapor to form an ignitable mixture with air under standard testing conditions [6]. This relatively high flash point, compared to many common organic solvents, indicates that 2-(Tetrahydrofuran-3-yl)acetonitrile presents reduced fire hazards under normal handling and storage conditions. The flash point value positions this compound in a moderate flammability category, requiring appropriate but not extreme safety precautions.
The relationship between the flash point (93.7°C) and boiling point (227.4°C) provides insight into the compound's vapor pressure characteristics across the relevant temperature range. The significant difference between these two thermal properties (approximately 134°C) indicates a gradual increase in vapor pressure with temperature, suggesting predictable and manageable volatility behavior for industrial and laboratory applications.
Table 2: Thermodynamic Properties of 2-(Tetrahydrofuran-3-yl)acetonitrile
| Property | Value | Reference |
|---|---|---|
| Boiling Point at 760 mmHg | 227.4°C | [6] |
| Boiling Point at 13 mmHg | 92°C | [1] [2] |
| Flash Point | 93.7°C | [6] |
| Vapor Pressure at 25°C | 0.1±0.4 mmHg (Predicted) | [6] |
| Melting Point | No data available | [5] [9] |
| Storage Temperature | 2-8°C (sealed, dry conditions) | [5] |
The aqueous solubility characteristics of 2-(Tetrahydrofuran-3-yl)acetonitrile are influenced by the dual nature of its functional groups. The tetrahydrofuran ring system contributes moderate polarity through its ether oxygen, which can participate in hydrogen bonding with water molecules, while the nitrile group provides additional dipolar character with its carbon-nitrogen triple bond. Research on tetrahydrofuran-water mixtures demonstrates that tetrahydrofuran exhibits complete miscibility with water in all proportions, suggesting that the tetrahydrofuran moiety in the target compound will contribute favorably to aqueous solubility [10] [11].
The nitrile functional group introduces both polar and hydrophobic characteristics. While acetonitrile itself is completely miscible with water, the substitution pattern and steric considerations in 2-(Tetrahydrofuran-3-yl)acetonitrile may moderate this behavior. The compound is expected to exhibit substantial water solubility, though potentially less than that of simple, unsubstituted acetonitrile due to the increased hydrophobic character contributed by the tetrahydrofuran ring system.
2-(Tetrahydrofuran-3-yl)acetonitrile demonstrates excellent compatibility with a broad range of organic solvents due to its balanced polar and nonpolar characteristics. The tetrahydrofuran ring system contributes to solubility in ether-type solvents, while the nitrile group enhances compatibility with polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and acetonitrile itself. Studies of tetrahydrofuran-acetonitrile mixtures show complete miscibility across all concentration ranges [12], suggesting that 2-(Tetrahydrofuran-3-yl)acetonitrile will exhibit excellent solubility in both pure components and their mixtures.
The compound's solubility profile extends to moderately polar solvents including alcohols (methanol, ethanol), where hydrogen bonding interactions with the ether oxygen facilitate dissolution. In nonpolar solvents such as hydrocarbons, solubility is expected to be limited due to the polar nature of both functional groups, though the organic framework may provide sufficient interaction for moderate solubility in aromatic hydrocarbons like toluene.
Infrared spectroscopy provides definitive identification and characterization capabilities for 2-(Tetrahydrofuran-3-yl)acetonitrile through several characteristic absorption bands. The most prominent and diagnostic feature is the carbon-nitrogen triple bond stretching vibration, which appears in the range of 2260-2240 cm⁻¹ [13] [14]. This absorption represents one of the most intense and sharp peaks in the infrared spectrum due to the large change in dipole moment that accompanies the stretching of the polar C≡N bond [15]. For saturated nitriles like 2-(Tetrahydrofuran-3-yl)acetonitrile, the C≡N stretch typically appears at the higher end of this range, around 2250-2260 cm⁻¹.
The tetrahydrofuran ring system contributes several characteristic absorptions to the infrared spectrum. Carbon-oxygen stretching vibrations from the cyclic ether appear in the range of 1300-1000 cm⁻¹, with the exact position dependent on the ring conformation and substitution pattern [16] [17]. Carbon-hydrogen stretching vibrations from the tetrahydrofuran ring and acetonitrile methylene group appear in multiple regions: aliphatic C-H stretches occur around 2800-3000 cm⁻¹, while the methylene group adjacent to the nitrile may show slightly modified characteristics due to the electron-withdrawing effect of the triple bond.
Carbon-hydrogen bending vibrations provide additional diagnostic information, with methylene deformation modes appearing around 1450-1470 cm⁻¹ and tetrahydrofuran ring deformation modes contributing to the fingerprint region below 1500 cm⁻¹. The overall infrared spectrum presents a relatively complex pattern due to the multiple conformations possible for the tetrahydrofuran ring and the rotational freedom around the C-C bond connecting the ring to the acetonitrile group.
¹H Nuclear Magnetic Resonance spectroscopy provides detailed structural information through the chemical shifts, coupling patterns, and integration ratios of proton-containing functional groups. The tetrahydrofuran ring protons exhibit characteristic chemical shifts that reflect their position within the heterocyclic system [18] [19]. Protons on carbons adjacent to the ring oxygen (α-protons) typically appear around 3.6-4.0 ppm due to the deshielding effect of the electronegative oxygen atom. The proton on the carbon bearing the acetonitrile substituent (C-3 position) is expected to appear further downfield, approximately 4.2-4.8 ppm, due to the combined deshielding effects of both the ring oxygen and the electron-withdrawing nitrile group.
Ring methylene protons at the C-2, C-4, and C-5 positions show more complex patterns due to the conformational dynamics of the five-membered ring. These protons typically appear in the range of 1.8-2.6 ppm, with the exact chemical shifts depending on their relationship to the ring oxygen and the acetonitrile substituent [20]. The acetonitrile methylene group (CH₂CN) represents a particularly diagnostic feature, appearing around 2.5-2.8 ppm as a result of the strong deshielding effect of the nitrile group. This methylene group typically presents as a complex multiplet due to coupling with the adjacent ring proton.
Coupling patterns provide valuable information about the stereochemical relationships and conformational preferences within the molecule. The vicinal coupling constants between adjacent protons on the tetrahydrofuran ring typically range from 6-12 Hz, depending on the dihedral angles determined by ring puckering. Long-range coupling interactions may be observed between the acetonitrile methylene protons and ring protons separated by three bonds.
¹³C Nuclear Magnetic Resonance spectroscopy provides complementary structural information through the chemical shifts of carbon atoms in different electronic environments [21] [22]. The nitrile carbon represents the most distinctive feature, appearing around 117-120 ppm as a characteristic quaternary carbon signal. This chemical shift reflects the sp-hybridization of the nitrile carbon and the significant deshielding effect of the nitrogen atom.
Tetrahydrofuran ring carbons exhibit chemical shifts that vary according to their position relative to the ring oxygen [20]. The carbons adjacent to oxygen (C-2 and C-5) typically appear around 67-70 ppm, while the carbon bearing the acetonitrile substituent (C-3) shows additional deshielding and appears around 75-80 ppm. The remaining ring carbons (C-4) appear in the typical aliphatic region around 25-30 ppm. The acetonitrile methylene carbon exhibits a characteristic chemical shift around 20-25 ppm, reflecting its position adjacent to the highly electronegative nitrile group.
Carbon-13 chemical shifts provide valuable information about the conformational preferences and electronic effects within the molecule. The relative chemical shifts of ring carbons can indicate the preferred envelope or twist conformations of the tetrahydrofuran ring, while the chemical shift of the acetonitrile methylene carbon reflects the extent of electron withdrawal by the nitrile group.
Mass spectrometry of 2-(Tetrahydrofuran-3-yl)acetonitrile provides molecular weight confirmation and structural information through characteristic fragmentation patterns [23] [24]. The molecular ion peak appears at m/z 111, corresponding to the molecular weight of 111.14 g/mol after removal of an electron during ionization. The intensity of this molecular ion peak depends on the ionization method and the inherent stability of the radical cation formed upon electron impact.
Primary fragmentation pathways typically involve cleavage of bonds adjacent to the tetrahydrofuran ring or the nitrile group. Alpha cleavage adjacent to the ether oxygen can result in loss of the acetonitrile side chain, generating fragment ions around m/z 70-71 corresponding to the tetrahydrofuran ring system [25] [26]. Alternatively, cleavage of the bond between the ring and the acetonitrile group can produce fragment ions at m/z 40-41 corresponding to the acetonitrile moiety (CH₂CN⁺ or C₂H₃N⁺).
Secondary fragmentation involves further breakdown of primary fragment ions. The tetrahydrofuran ring system can undergo ring-opening reactions, resulting in characteristic losses of formaldehyde (loss of 30 mass units) or ethylene oxide (loss of 44 mass units). The acetonitrile fragment may lose hydrogen cyanide (HCN, 27 mass units) to generate hydrocarbon fragments. Rearrangement reactions may also occur, particularly McLafferty-type rearrangements that can result in formation of unexpected fragment ions through hydrogen atom transfers and bond rearrangements.
The chromatographic behavior of 2-(Tetrahydrofuran-3-yl)acetonitrile in various analytical systems reflects the complex interplay between its polar and nonpolar structural features. In reversed-phase high-performance liquid chromatography systems, the compound exhibits intermediate retention characteristics due to the balanced hydrophilic-lipophilic properties contributed by the tetrahydrofuran ring and nitrile functional group [27] [28]. Studies of similar tetrahydrofuran-containing compounds demonstrate that the cyclic ether moiety contributes to retention through both hydrophobic interactions with the stationary phase and hydrogen bonding interactions with residual silanol groups.
Mobile phase composition significantly influences retention behavior, particularly in acetonitrile-water and tetrahydrofuran-water systems [29] [30]. The compound's retention typically decreases with increasing organic modifier concentration in the mobile phase, following typical reversed-phase behavior. However, the specific retention characteristics may deviate from simple log-linear relationships due to the potential for specific interactions between the compound and the mobile phase components, particularly in systems containing tetrahydrofuran as an organic modifier.
Retention factor values and selectivity parameters for 2-(Tetrahydrofuran-3-yl)acetonitrile depend strongly on the column chemistry and mobile phase composition. In acetonitrile-water systems, the compound generally exhibits moderate retention (k' values of 2-8) on C18 stationary phases, while tetrahydrofuran-water systems may provide different selectivity due to the specific solvation characteristics of tetrahydrofuran [27]. The presence of both hydrogen bond donor and acceptor capabilities in the molecule may result in complex retention mechanisms that combine partitioning, adsorption, and specific interaction components.
Gas chromatographic behavior is influenced by the compound's volatility characteristics and thermal stability. The relatively high boiling point (227.4°C) requires elevated column temperatures for elution, typically in the range of 150-250°C depending on the column type and carrier gas flow rate. Retention indices on standard polysiloxane phases typically fall in the range of 1400-1600, reflecting the polar character contributed by both the ether oxygen and nitrile group. The compound's peak shape and efficiency depend on column conditioning and the prevention of potential degradation at high temperatures.
Table 3: Spectroscopic Properties of 2-(Tetrahydrofuran-3-yl)acetonitrile
| Technique | Key Features | Reference |
|---|---|---|
| Infrared Spectroscopy | C≡N stretch (nitrile group): 2260-2240 cm⁻¹, C-H stretches, C-O-C stretches from THF ring | [15] [31] [32] [13] [14] |
| Nuclear Magnetic Resonance | ¹H NMR: THF ring protons, acetonitrile CH₂, ¹³C NMR: quaternary nitrile carbon, THF carbons | [18] [19] [21] [22] [20] |
| Mass Spectrometry | Molecular ion peak at m/z 111, fragmentation patterns characteristic of nitrile and THF moieties | [23] [33] [24] [25] [26] |
| UV/Visible Spectroscopy | No specific data available for this compound | N/A |